2-Ethynylthiazole

Description

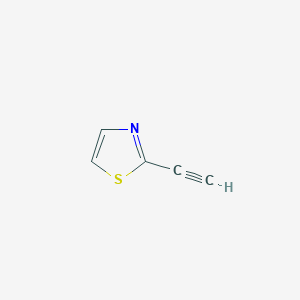

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFUVXUAFYQGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470001 | |

| Record name | 2-Ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111600-85-2 | |

| Record name | 2-Ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethynylthiazole and Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds. nih.govnobelprize.org For the synthesis of ethynylthiazoles, Sonogashira coupling of halothiazoles and direct C-H alkynylation of the thiazole (B1198619) core represent two primary and highly effective strategies. These approaches allow for the introduction of an ethynyl (B1212043) group onto a pre-existing thiazole ring system, providing a modular route to a wide array of derivatives.

The Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a cornerstone of synthetic organic chemistry for creating sp-sp² carbon-carbon bonds. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base. wikipedia.org This methodology has been successfully applied to the synthesis of alkynylthiazoles from their corresponding halogenated precursors. nih.gov A study demonstrated the successful coupling of various aryl iodides with a 2-amino-3-(2-propynyl)-1,3-thiazolium bromide to produce imidazo[2,1-b] mdpi.comrsc.orgthiazole derivatives. scielo.brscielo.br

Regioselectivity is a critical consideration when the thiazole ring or an attached aryl group contains multiple potential reaction sites. The outcome of the Sonogashira coupling is generally governed by the relative reactivity of the C-X bond (where X is a halide), which follows the order I > Br > Cl > OTf. wikipedia.orglibretexts.org

In cases of di- or polyhalogenated substrates, selective alkynylation can often be achieved by exploiting these reactivity differences. For instance, in a 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs preferentially at the more reactive iodide position. libretexts.org When identical halides are present, the reaction tends to occur at the most electrophilic carbon center. libretexts.org

For thiazole systems, this principle allows for controlled, stepwise functionalization. A study on 2,4-ditrifloylthiazoles found that Sonogashira coupling occurs with high regioselectivity at the C2-position. nih.gov The resulting 2-alkynyl-4-trifloylthiazole can then act as a substrate for a subsequent cross-coupling reaction at the C4-position, enabling the synthesis of disubstituted thiazoles. nih.gov Similarly, in 2,4-dichloroquinoline, the chloro group at the C2 position is more susceptible to oxidative addition with Pd(0) than the one at C4, due to the influence of the electronegative nitrogen atom, leading to selective C2-alkynylation. beilstein-journals.org

The efficiency and yield of Sonogashira couplings involving thiazoles are highly dependent on the optimization of the catalytic system, including the choice of catalyst, base, and solvent.

Catalyst System : While classic catalysts like Pd(PPh₃)₂Cl₂/CuI are effective, research has explored various palladium sources and ligands to enhance activity and stability. mdpi.com Heterogeneous catalysts, such as a polymer-supported palladium(II) ethylenediamine (B42938) complex, have been developed, offering advantages like stability and recyclability. scielo.brscielo.br Copper-free systems have also gained traction to avoid the formation of alkyne homocoupling (dimerization) byproducts. wikipedia.org Palladium-salen complexes have been shown to be effective catalysts for Sonogashira reactions at room temperature under copper-free conditions. rsc.org

Base : The base plays a crucial role in the catalytic cycle, primarily by deprotonating the terminal alkyne. Triethylamine (B128534) (Et₃N) is a common choice. scielo.br However, studies have shown that other bases can be more effective depending on the specific substrates and conditions. In the synthesis of 6-(substituted benzyl)imidazo[2,1-b] mdpi.comrsc.orgthiazoles, triethylamine was found to be the most efficient base. scielo.br In other systems, inorganic bases such as K₂CO₃ and Cs₂CO₃ have provided excellent yields. rsc.org

Solvent : The choice of solvent can significantly impact reaction rates and selectivity. lucp.net Polar aprotic solvents like dimethylformamide (DMF) are frequently used and can accelerate the reaction. scielo.brlucp.net For the synthesis of imidazo[2,1-b] mdpi.comrsc.orgthiazoles, DMF was identified as the optimal solvent. scielo.brscielo.br However, non-polar solvents like toluene (B28343) may be preferred in some cases to enhance selectivity, despite potentially slower reaction rates. lucp.net Green chemistry principles have also driven the development of protocols using more environmentally benign solvents like isopropanol (B130326) or even water. rsc.orgkaust.edu.sa

The table below summarizes the optimization of reaction conditions for the Sonogashira coupling of 4-chloro-2-nitroiodobenzene with a thiazolium bromide derivative. scielo.br

Direct C-H activation and alkynylation have emerged as a powerful and atom-economical alternative to traditional cross-coupling methods, which require pre-halogenation of the substrate. rsc.org A notable advancement in this area is the development of regiodivergent synthetic strategies, where the choice of catalyst dictates the position of functionalization on the same starting material. rsc.orgrsc.org For 2-arylthiazoles, the use of either ruthenium(II) or palladium(II) catalysis allows for the selective alkynylation at two different sites: the ortho-position of the aryl ring or the C5-position of the thiazole ring. rsc.orgresearchgate.net

Ruthenium(II) catalysts have been effectively employed to direct the alkynylation of 2-arylthiazoles to the ortho-position of the aryl substituent. rsc.orgresearchgate.net This selectivity is achieved through a chelation-assisted mechanism. The nitrogen atom of the thiazole ring acts as a directing group, coordinating to the ruthenium center and positioning the catalyst to activate a C-H bond at the nearby ortho-position of the aryl ring. rsc.orgacs.org

The proposed catalytic cycle begins with the formation of a five-membered ruthenacycle intermediate following C-H bond cleavage. rsc.org This intermediate then reacts with an alkynyl bromide, leading to the formation of the ortho-alkynylated product. rsc.orgacs.org This strategy has proven effective for a range of 2-arylthiazole substrates, affording the desired products in good yields. rsc.org

In contrast to ruthenium catalysis, switching to a palladium(II) catalyst system promotes the selective alkynylation at the C5-position of the thiazole ring. rsc.orgrsc.orgresearchgate.net This position is the most electron-rich and nucleophilic site on the thiazole ring, making it susceptible to electrophilic attack. mdpi.com

The mechanism is believed to proceed via electrophilic metalation. rsc.org An active palladium species, formed from the oxidative addition of the alkynyl bromide to a Pd(0) source or directly from a Pd(II) salt, attacks the C5-position of the thiazole. Subsequent deprotonation and reductive elimination furnish the C5-alkynylated thiazole and regenerate the palladium catalyst. rsc.org Optimization studies found that a combination of Pd(OAc)₂ as the catalyst, AgOTf as an additive, and a base effectively promotes this transformation, providing moderate to excellent yields for various substituted 2-arylthiazoles. rsc.org

The table below contrasts the conditions for the two complementary regiodivergent C-H alkynylation reactions of 2-phenylthiazole. rsc.org

Regiodivergent C-H Alkynylation of Thiazoles

Ruthenium(II) Catalysis for Aryl ortho-Alkynylation

Alternative Synthetic Routes to 2-Ethynylthiazole Scaffolds

While classical methods exist, a range of alternative synthetic strategies has been developed to improve efficiency, yield, and sustainability in the production of this compound and its analogues. These methodologies leverage modern catalytic systems and innovative reaction designs.

One-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel, represents an efficient strategy for building complex molecules like thiazole derivatives. beilstein-journals.org These procedures minimize waste and reduce the need for purification of intermediate compounds. The Hantzsch thiazole synthesis, a foundational method involving the condensation of α-haloketones with a thioamide source, has been adapted for one-pot applications. scispace.comanalis.com.my For instance, researchers have developed one-pot, three-component reactions that yield highly substituted thiazoles. nih.gov

A notable one-pot method involves the reaction of α-active methylene (B1212753) ketones, which are first brominated and then treated with potassium thiocyanate (B1210189), followed by condensation with primary amines, all within the same reaction vessel. Another efficient one-pot approach for synthesizing 2-aminothiazoles utilizes the reaction of methylcarbonyls with thiourea (B124793) in the presence of iodine as an oxidant. researchgate.net Recently, a novel magnetic nanocatalyst has been employed in the one-pot synthesis of 2-aminothiazoles, using trichloroisocyanuric acid (TCCA) as a green source of halogen for the in-situ formation of the α-haloketone intermediate from acetophenone (B1666503) derivatives. nih.gov This method avoids the use of toxic reagents like iodine and allows for easy catalyst recovery. nih.gov While these examples focus on aminothiazoles, the one-pot principle is adaptable for creating the core thiazole ring, which can then be functionalized to introduce an ethynyl group.

Traditional multi-step synthesis remains a cornerstone for the preparation of specifically substituted ethynylthiazoles. savemyexams.comsolubilityofthings.comlibretexts.org This approach offers precise control over the introduction of functional groups through a sequence of distinct reactions. savemyexams.com A common strategy involves two main stages: the initial construction of the thiazole ring, followed by the introduction of the ethynyl group.

The most widely used method for forming the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. chemhelpasap.comsynarchive.com This reaction condenses an α-haloketone with a thioamide. chemhelpasap.comyoutube.com To prepare this compound, a precursor such as 2-halothiazole (e.g., 2-bromothiazole) is typically required. The synthesis of these 2-halothiazoles can be achieved through various means, including the halogenation of 2-aminothiazoles. jocpr.comresearchgate.netrsc.org

Once the 2-halothiazole is obtained, the ethynyl moiety is introduced, most commonly via a Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This palladium-catalyzed reaction couples the 2-halothiazole with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a copper(I) co-catalyst and a base. harvard.edunih.govscirp.org The use of a silyl-protected alkyne is common, which requires a subsequent deprotection step to yield the final this compound. harvard.edu This sequential functionalization allows for the construction of a wide array of this compound derivatives by varying both the thiazole precursors and the alkyne coupling partners.

In line with the principles of sustainable chemistry, green methodologies for thiazole synthesis aim to reduce environmental impact by using non-toxic reagents, environmentally benign solvents, and energy-efficient conditions. researchgate.netsmolecule.com Many modern approaches to thiazole synthesis incorporate these principles.

Solvent-free, or solid-state, reaction conditions are a key aspect of green chemistry. The Hantzsch synthesis of thiazole derivatives has been successfully performed under solvent-free conditions, often leading to shorter reaction times and higher yields compared to traditional methods using volatile organic solvents. scispace.com The use of water or ethanol (B145695) as a reaction solvent is another green alternative. researchgate.net For example, a one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed using an aqueous extract of waste neem leaves as a sustainable catalyst. researchgate.net

Catalysis is central to many green synthetic routes. The use of recyclable catalysts, such as zeolites or magnetic nanoparticles, simplifies product purification and reduces chemical waste. nih.govorganic-chemistry.org One method employs trichloroisocyanuric acid (TCCA) as a safe and stable halogen source to replace toxic and volatile reagents like iodine or bromine in the synthesis of 2-aminothiazoles. nih.gov These advancements highlight a shift towards more economical and environmentally friendly processes in the production of thiazole-based compounds. scispace.com

Zeolites are crystalline aluminosilicates with well-defined microporous structures that can act as efficient and recyclable solid acid catalysts. organic-chemistry.orgmdpi.com Zeolite H-beta, in particular, has been identified as an effective catalyst for constructing the thiazole ring. researchgate.netresearchgate.netmdpi.com Its high acid strength and thermal stability make it suitable for facilitating key bond-forming reactions. researchgate.net

A specific application involves the Zeolite H-beta-facilitated reaction of α-chloro acetyl chloride with 1,2-bis-trimethylsilyl acetylene (B1199291). researchgate.netresearchgate.net This reaction produces the key intermediate, 1-chloro-4-(trimethylsilyl)but-3-yn-2-one. Subsequent treatment of this intermediate with thioacetamide (B46855) in DMF yields 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. researchgate.netresearchgate.net This method provides a direct route to a thiazole ring bearing a protected ethynyl group. The use of Zeolite H-beta offers advantages such as operational simplicity, low cost, and the potential for catalyst recycling, aligning with green chemistry principles. organic-chemistry.orgresearchgate.net

Table 1: Zeolite H-beta Catalyzed Synthesis of a Thiazole Intermediate researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| α-chloro acetyl chloride | 1,2-bis-trimethylsilyl acetylene | Zeolite H-beta | 1-chloro-4-(trimethylsilyl)but-3-yn-2-one | ~70% |

The amino acid l-proline (B1679175) has emerged as a versatile and effective ligand in copper-catalyzed cross-coupling reactions. chimia.chrsc.org In the context of thiazole chemistry, l-proline facilitates modified Sonogashira coupling reactions, enabling the synthesis of complex alkynyl-substituted thiazole derivatives under mild conditions. researchgate.netresearchgate.net

Specifically, l-proline has been shown to promote the Pd-Cu catalyzed coupling of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole with various (hetero)aryl halides. researchgate.netresearchgate.net This reaction proceeds efficiently in the presence of aqueous potassium carbonate (K₂CO₃) as the base. researchgate.net The role of l-proline is to act as a ligand that accelerates the catalytic cycle, allowing the reaction to occur at lower temperatures than traditional Ullmann or Sonogashira conditions. researchgate.netchimia.ch This l-proline-promoted methodology expands the utility of ethynylthiazole synthons, allowing them to be coupled with a wide range of partners to generate diverse molecular architectures. researchgate.net

The use of protecting groups is a fundamental strategy in multi-step organic synthesis. For terminal alkynes, the trimethylsilyl (B98337) (TMS) group is a widely used protecting group due to its stability under various reaction conditions and its straightforward removal. harvard.edu This strategy is frequently employed in the synthesis of this compound.

The typical route involves the Sonogashira coupling of a 2-halothiazole (e.g., 2-bromothiazole) with (trimethylsilyl)acetylene. harvard.edu This palladium/copper-catalyzed reaction yields the intermediate 2-((trimethylsilyl)ethynyl)thiazole. harvard.edu The crucial final step is the deprotection of the alkyne. The TMS group is readily cleaved by treatment with a mild base, such as potassium carbonate or potassium hydroxide, in a solvent like methanol. harvard.edu This hydrolysis reaction regenerates the terminal alkyne, furnishing the desired this compound product in good yield. harvard.edu This two-step sequence of coupling followed by deprotection is a reliable and high-yielding method for accessing terminal ethynylthiazoles. harvard.edu

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 533967 |

| 2-Bromothiazole (B21250) | 84260 |

| (Trimethylsilyl)acetylene | 138722 |

| 2-((Trimethylsilyl)ethynyl)thiazole | 13903126 |

| Thioacetamide | 2723952 |

| l-Proline | 145742 |

| Potassium Carbonate | 11430 |

| α-Chloroacetyl chloride | 7900 |

| 1,2-Bis(trimethylsilyl)acetylene | 66675 |

| 2-Methyl-4-[(trimethylsilyl)ethynyl]thiazole | 329203-85-2 (No CID, CAS only) |

| 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | 11413807 |

| Trichloroisocyanuric acid | 6949 |

| Acetophenone | 7410 |

| Potassium thiocyanate | 516872 |

| Palladium | 23939 |

Electrochemically Oxidative α-C-H Functionalization for Thiazole Synthesis

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, utilizing electrons as a traceless and green reagent to replace conventional chemical oxidants. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is particularly effective for C-H functionalization reactions, offering a direct route to modify heterocyclic structures. nih.gov

One notable electrochemical strategy involves the oxidative cyclization of enaminones with thioamides. This method proceeds under metal- and oxidant-free conditions, providing thiazoles in good yields. organic-chemistry.org The process is considered green and sustainable, highlighting the advantages of electrosynthesis. organic-chemistry.org In a related approach, 2-aminothiazole derivatives can be synthesized from ketones and ammonium (B1175870) thiocyanate (NH₄SCN) through an NH₄I-promoted electrochemical reaction. rsc.org This process involves the in situ generation of iodine radicals or I₂, which facilitate the formation of the target 2-aminothiazole. rsc.org

Another significant electrochemical method is the one-pot synthesis of 2-aminothiazoles from the electrolysis of ketones with thioureas, mediated by an iodide ion. researchgate.net This protocol operates in a simple undivided cell with graphite (B72142) electrodes under constant current, avoiding the pre-functionalization of substrates. beilstein-journals.orgresearchgate.net Mechanistically, it is proposed that the reaction proceeds through the in situ generation of an α-iodoketone, which is a key reactive intermediate. beilstein-journals.orgresearchgate.net This direct oxidative α-C-H functionalization of ketones provides an efficient pathway to substituted thiazoles that can serve as precursors for further elaboration. beilstein-journals.orgresearchgate.net

Direct functionalization on a pre-formed thiazole ring has also been demonstrated. For instance, an electrochemical method for the direct C-H phosphonylation of thiazole derivatives has been developed. nih.govresearchgate.net This reaction uses electricity as the sole oxidant and proceeds under ambient, metal-free conditions, generating a diverse range of phosphorylated thiazoles with the evolution of hydrogen gas. researchgate.net

Copper-Catalyzed Condensation Reactions for Thiazole Formation

Copper catalysis has become a cornerstone for the synthesis of heterocyclic compounds, including thiazoles, due to its low cost, low toxicity, and versatile reactivity. Several copper-catalyzed condensation strategies have been developed to construct the thiazole nucleus with high efficiency and functional group tolerance.

A prominent example is the copper-catalyzed [3+1+1]-type condensation reaction of oximes, anhydrides, and potassium thiocyanate (KSCN). acs.orgnih.gov This method provides a variety of thiazole derivatives in good to excellent yields under mild, redox-neutral conditions. acs.orgfigshare.com The transformation involves copper-catalyzed N-O and C-S bond cleavages, activation of a vinyl sp² C-H bond, and subsequent C-S/C-N bond formations. acs.orgnih.gov The operational simplicity and tolerance for various functional groups make it a highly attractive synthetic route. figshare.com

Another powerful strategy is the copper(I)-catalyzed three-component cyclization reaction involving thioamides, ynals, and alcohols. acs.orgacs.orgnih.gov This approach allows for the one-pot synthesis of highly functionalized thiazoles through the formation of multiple C-S, C-N, and C-O bonds. acs.orgnih.gov The reaction exhibits high step economy, good regioselectivity, and broad functional group tolerance. acs.orgnih.gov For example, various thioamides with both electron-donating and electron-withdrawing groups on the aromatic ring react efficiently to give the desired thiazole products in moderate to good yields. acs.org

Below is a table summarizing representative examples of this copper-catalyzed three-component reaction.

| Entry | Thioamide (1) | Ynal (2) | Alcohol (3) | Product | Yield (%) |

| 1 | Benzothioamide | Phenylpropynal | Methanol | 4a | 79 |

| 2 | 4-Methylbenzothioamide | Phenylpropynal | Methanol | 6a | 76 |

| 3 | 4-Chlorobenzothioamide | Phenylpropynal | Methanol | 6b | 75 |

| 4 | 4-Bromobenzothioamide | Phenylpropynal | Methanol | 6c | 74 |

| 5 | 4-(Trifluoromethyl)benzothioamide | Phenylpropynal | Methanol | 6d | 58 |

| 6 | 2-Hydroxybenzothioamide | Phenylpropynal | Methanol | 6e | 63 |

| Table based on data from Wang, Y. et al., The Journal of Organic Chemistry, 2020. acs.org |

Preparation of Functionalized Thiazole Building Blocks for Ethynylation

The introduction of an ethynyl group onto the thiazole ring, particularly at the C2-position, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. evitachem.comharvard.edu This requires a suitable handle on the thiazole ring, typically a halogen atom. Therefore, the synthesis of halo-1,3-thiazoles is a crucial step in the pathway toward this compound and its derivatives.

Synthesis of Halo-1,3-thiazoles as Precursors

Convenient and scalable syntheses for various bromo- and iodo-thiazoles have been developed, as these halogens are excellent coupling partners in Sonogashira reactions. For instance, 2,5-dibromo-1,3-thiazole can be prepared in a two-step sequence from the inexpensive starting material 2-amino-1,3-thiazole. researchgate.netresearchgate.net Similarly, 2,4-dibromo-1,3-thiazole can be generated in a single step from 1,3-thiazolidine-2,4-dione. researchgate.net These methods represent significant improvements over older procedures, often providing multi-gram quantities of the desired halothiazoles without the need for extensive purification. researchgate.net

The synthesis of 2-halothiazoles is particularly relevant for preparing this compound. 2-Bromothiazole and 2-iodothiazole (B1589636) can be prepared conveniently from 2-amino-1,3-thiazole. researchgate.net Another route involves the direct lithiation of thiazole, which typically occurs at the 2-position, followed by quenching with a halogen source, although controlling this reaction can be challenging. cdnsciencepub.com

For more complex structures, N-protected 2-amino-4-halothiazoles serve as versatile intermediates. For example, 2-Boc-amino-4-halothiazoles can be synthesized from pseudothiohydantoin (2-aminothiazol-4(5H)-one). rsc.org These protected halothiazoles can then undergo Sonogashira coupling. The amino group can also be converted to a halogen. For instance, 2-aminothiazole derivatives can be halogenated regioselectively at the 2-position using a copper halide (CuX₂) in the presence of an alkyl nitrite, a transformation known as the Sandmeyer reaction. acs.org

The resulting halothiazoles are then used in the key ethynylation step. The reaction of a bromo- or iodo-thiazole with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base, yields the corresponding (trimethylsilyl)ethynyl-substituted thiazole. harvard.edu Subsequent removal of the trimethylsilyl (TMS) protecting group with a mild base affords the final ethynylthiazole product. harvard.edu This sequence was successfully used to prepare both this compound and 2,4-diethynylthiazole (B571060). harvard.edu

Below is a table summarizing various methods for the synthesis of halothiazoles.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Amino-1,3-thiazole | 1. NaNO₂, HBr 2. Br₂, HBr | 2,5-Dibromo-1,3-thiazole | 75 (for 2nd step) | researchgate.net |

| 1,3-Thiazolidine-2,4-dione | POBr₃, PPh₃, Et₃N | 2,4-Dibromo-1,3-thiazole | 74 | researchgate.net |

| 2-Aminothiazol-4(5H)-one | 1. Boc₂O 2. PPh₃, CCl₃CN | 2-(Boc-amino)-4-chlorothiazole | 73 (for 2nd step) | rsc.org |

| 2-Aminothiazole derivative | CuBr₂, t-BuONO | 2-Bromothiazole derivative | 15-85 | acs.org |

| 2-Bromothiazole | LDA, then benzophenone | 2-Bromo-5-(diphenylhydroxymethyl)thiazole | - | cdnsciencepub.com |

Chemical Reactivity and Transformation Pathways of 2 Ethynylthiazole

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 2-ethynylthiazole is a key site for a variety of chemical transformations, making it a valuable building block in organic synthesis. a2bchem.com Its reactivity is characteristic of a terminal alkyne, participating in reactions that lead to the formation of more complex molecular structures. a2bchem.com

Nucleophilic Addition Reactions

The carbon-carbon triple bond of the ethynyl group is electrophilic in nature, making it susceptible to attack by nucleophiles. In a general sense, nucleophilic addition to an alkyne involves the attack of a nucleophile on one of the alkyne carbons, leading to the formation of a vinyl anion, which is then typically protonated to yield a substituted alkene. wikipedia.orglibretexts.org This process allows for the introduction of a wide range of functional groups.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of diverse derivatives. The specific products formed depend on the nature of the nucleophile and the reaction conditions. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of alkynes suggests that it can undergo additions of nucleophiles such as organometallic reagents, amines, and alcohols. wikipedia.orgsmolecule.com

Cycloaddition Reactions with Diverse Substrates

The ethynyl group of this compound can participate in various cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. smolecule.comresearchgate.net These reactions involve the concerted or stepwise combination of a π-system with another to form a new ring.

One of the most significant types of cycloaddition reactions for alkynes is the [3+2] cycloaddition. For example, thiazolium azomethine ylides can react with acetylene (B1199291) derivatives in a [3+2] cycloaddition to form pyrrolo[2,1-b]thiazoles. nih.gov This type of reaction provides an efficient route to complex heterocyclic scaffolds. Another example is the dearomative [3+2] cycloaddition of benzothiazoles with cyclopropane-1,1-dicarboxylates, which yields hydropyrrolo[2,1-b]thiazole compounds. nih.gov

Furthermore, [2+2+2] cycloadditions, often catalyzed by transition metals, offer an atom-efficient method for synthesizing carbo- and heterocyclic systems. rsc.org While direct examples with this compound are not specified, its alkyne functionality makes it a potential substrate for such transformations. The reaction of vinyldiazoacetates with various substrates under light irradiation can also lead to formal [4+2]-cycloaddition products. rsc.org

"Click Chemistry" Applications: Triazole Formation

The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The resulting triazole ring is a valuable pharmacophore and linker in medicinal chemistry and materials science. nih.gov

The general mechanism of the CuAAC reaction involves the in-situ formation of a copper acetylide, which then reacts with an organic azide (B81097) in a stepwise manner to form the triazole ring. frontiersin.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org The versatility of this reaction allows for the synthesis of a vast array of this compound-derived triazoles by varying the azide component. rsc.org

Table 1: Examples of "Click Chemistry" Reactions

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Terminal Alkyne, Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | beilstein-journals.orgnih.gov |

| DNA-appended Azide, Alkyne | CuSO4 | DNA-conjugated 1,2,3-Triazole | nih.gov |

| Terminal Alkyne, Azide, Epoxide, Se/K2S | CuCl, Me4Phen, KOH, TBAI | Triazole with β-hydroxy chalcogenide | rsc.org |

Thiol Addition Reactions for Covalent Adduct Formation

The addition of thiols to the ethynyl group of this compound, known as a thiol-yne reaction or alkyne hydrothiolation, is another important transformation. wikipedia.org This reaction typically proceeds via a radical mechanism, often initiated by UV irradiation or a radical initiator, and results in the formation of a vinyl sulfide. wikipedia.org The addition generally follows an anti-Markovnikov regioselectivity. wikipedia.org

The thiol-yne reaction can lead to either mono-addition, yielding a mixture of (E/Z)-alkenyl sulfides, or a double addition, resulting in a 1,2-dithioether. wikipedia.org This reaction is a powerful tool for creating covalent linkages and has applications in materials science and bioconjugation. The hydrothiolation of activated alkynes can be promoted by catalysts such as copper nanoparticles on titanium dioxide (CuNPs/TiO2). rsc.org

Reactions Involving the Thiazole (B1198619) Ring System

While the ethynyl group is the primary site of reactivity, the thiazole ring itself can also be functionalized, allowing for further diversification of this compound derivatives.

Functionalization at Specific Ring Positions (e.g., C5)

The C5 position of the thiazole ring is a common site for functionalization. For instance, in the synthesis of 2,5-disubstituted thiazoles, a sequential procedure involving a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides, followed by a reaction with thionoesters in the presence of a rhodium(II) catalyst, can be employed. acs.org This ultimately leads to aromatization and the formation of a 2,5-disubstituted thiazole.

Furthermore, studies on related thiazole systems demonstrate that the C5 position can be targeted for various modifications. For example, the synthesis of 2-cyanobenzothiazoles can be achieved through a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation, where substituents can be introduced at various positions on the benzothiazole (B30560) core, including the equivalent of the C5 position. nih.gov The development of novel heteroaromatic systems like 2H-thiazolo[4,5-d] smolecule.comacs.orgCurrent time information in Bangalore, IN.triazole (ThTz) also highlights the potential for functionalization at the C5 position through SNAr reactions, metal-catalyzed couplings, and radical-based alkylations when a suitable leaving group, such as a sulfone, is present. nih.govrsc.org

Condensation Reactions of Carboxylate Derivatives

Carboxylate derivatives of this compound, such as ethyl this compound-5-carboxylate, are versatile intermediates in organic synthesis. The carboxylate group can participate in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orgebsco.com These reactions are fundamental for constructing more complex molecular architectures from the this compound scaffold.

One of the primary transformations for these carboxylate derivatives is the formation of amides and esters. smolecule.com A condensation reaction between a this compound carboxylate ester and an amine yields the corresponding amide, while reaction with an alcohol (transesterification) can produce a different ester. These reactions are often catalyzed by acids or bases. For instance, the reaction of ethyl this compound-5-carboxylate with an amine would lead to the formation of an N-substituted this compound-5-carboxamide.

A key type of condensation reaction applicable to esters is the Claisen Condensation. msu.edu This base-induced reaction involves the coupling of two ester molecules (or an ester and another carbonyl compound) to form a β-ketoester. msu.edu For a derivative like ethyl this compound-5-carboxylate, a mixed Claisen condensation could be employed. In this process, the this compound derivative would react with a different ester that lacks α-hydrogens (e.g., ethyl formate (B1220265) or ethyl benzoate) to prevent self-condensation and the formation of complex product mixtures. msu.edu The resulting β-ketoester products are valuable synthetic intermediates that can be further modified through reactions like alkylation, reduction, or decarboxylation. msu.edu

Research on related 2-aminothiazole-4-carboxylate derivatives has demonstrated the utility of the carboxylate moiety in synthesis. For example, studies have shown the hydrolysis of methyl 2-amino-5-substituted-thiazole-4-carboxylates to their corresponding carboxylic acids using a base like sodium hydroxide. plos.org This hydrolysis is a reverse condensation (hydrolysis) reaction. ebsco.com The resulting carboxylic acid can then be activated for subsequent coupling reactions. Furthermore, the synthesis of bromoacetamido derivatives from 2-aminothiazole (B372263) carboxylates highlights the reactivity of related functional groups within the thiazole system, proceeding through the reaction of an amine with an acyl chloride in the presence of a base. plos.org

| Reaction Type | Reactants | Product Type | Significance |

| Amidation | This compound carboxylate + Amine | This compound carboxamide | Formation of peptide-like bonds, introduction of new functional groups. smolecule.com |

| Transesterification | This compound carboxylate + Alcohol | New this compound ester | Modification of ester group, altering solubility and reactivity. smolecule.com |

| Claisen Condensation | This compound carboxylate + Ester | β-ketoester | Creation of a new C-C bond, yielding versatile ketoester products. msu.edu |

| Hydrolysis | This compound carboxylate + Water/Base | This compound carboxylic acid | Formation of the parent acid for further functionalization. plos.org |

Mechanistic Elucidation of Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, these reactions enable the connection of the ethynyl group or a functionalized position on the thiazole ring to various organic fragments. The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Negishi couplings, is widely accepted to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. nih.govnobelprize.orguwindsor.ca

Oxidative Addition Processes

The catalytic cycle typically begins with the oxidative addition of an organic halide or triflate (R-X) to a coordinatively unsaturated, low-valent palladium(0) complex. nobelprize.orgidc-online.com This process involves the insertion of the palladium atom into the R-X bond, which cleaves the bond. idc-online.com Consequently, the oxidation state of the palladium increases from 0 to +2, and its coordination number increases by two, as the R and X fragments become ligands on the metal center. slideshare.net

General Mechanism: Pd(0)Ln + R-X → R-Pd(II)(X)Ln

For a cross-coupling reaction involving the this compound moiety, the reaction could involve either the C-X bond on a halogenated this compound or, more commonly, the coupling of a metalated this compound with an organic halide. In the latter case, the organic halide (e.g., an aryl iodide) undergoes oxidative addition to the Pd(0) catalyst first. nobelprize.org The reaction requires the metal to have available orbitals and steric accessibility. slideshare.netlibretexts.org The rate and success of this step can be influenced by the nature of the organic halide, the solvent, and the ligands (L) on the palladium, which are crucial for stabilizing the catalyst and modulating its reactivity. researchgate.net Different mechanisms for oxidative addition exist, including concerted, SN2-type, and radical pathways. slideshare.netlibretexts.org

Transmetallation Steps

Following oxidative addition, the transmetallation step occurs. This reaction involves the transfer of an organic ligand from one metal to another. wikipedia.orgnumberanalytics.com In the context of palladium-catalyzed cross-coupling, the organic group from an organometallic reagent (R'-M) is transferred to the Pd(II) complex formed during oxidative addition, displacing the halide ligand (X). nobelprize.org

General Mechanism: R-Pd(II)(X)Ln + R'-M → R-Pd(II)(R')Ln + M-X

Here, R' could be the this compound group, typically derived from an organoboron (for Suzuki coupling), organozinc (for Negishi coupling), or organotin (for Stille coupling) reagent. This step results in a diorganopalladium(II) intermediate where both organic partners (R and R') are bound to the same palladium center. nobelprize.org The reaction is generally irreversible due to thermodynamic factors, driven by the electronegativity differences between the metals. wikipedia.org The choice of the organometallic reagent (R'-M) is critical, as it must be reactive enough to undergo transmetallation but stable enough not to decompose under the reaction conditions.

The process is considered a type of redox-transmetalation/ligand-exchange (RTLE), where ligands are exchanged between two different metal centers. wikipedia.org The reaction may proceed through an associative intermediate where the ligands bridge the two metals, stabilizing the transition state. wikipedia.org

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of the catalytic cycle. idc-online.com In this step, the two organic ligands (R and R') on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, and the resulting organic molecule (R-R') is expelled from the coordination sphere of the metal. nobelprize.org

General Mechanism: R-Pd(II)(R')Ln → R-R' + Pd(0)Ln

This process is the reverse of oxidative addition. idc-online.com The palladium's oxidation state is reduced from +2 back to 0, and its coordination number decreases by two, thus regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle. nobelprize.org For the reaction to occur, the two organic ligands must typically be positioned cis (adjacent) to each other on the palladium center. The rate of reductive elimination can be influenced by the electronic properties and steric bulk of the ligands on the palladium and the nature of the coupling partners. mit.edu Kinetic studies on related C-N cross-coupling reactions have shown that reductive elimination is often not the rate-limiting step in many catalytic cycles. mit.edu

Applications of 2 Ethynylthiazole in Advanced Materials Science

Precursors for High-Carbon Organic Solids

A primary application of 2-ethynylthiazole is its use as a monomer precursor for the synthesis of high-carbon organic solids. These materials are sought after for their potential to exhibit exceptional thermal stability and hardness, drawing comparisons to the properties of carbon allotropes like diamond and graphite (B72142).

Synthesis of Polyethynyl Aromatic Monomers

The journey towards high-carbon solids begins with the synthesis of larger aromatic monomers that bear multiple ethynyl (B1212043) groups. A key strategy involves the palladium- and copper-catalyzed reaction of bromo- and iodoaromatic compounds with (trimethylsilyl)acetylene (TMSA). wikipedia.orguni.luuni.lunih.gov This reaction effectively substitutes the halogen atoms with protected ethynyl groups. For instance, starting with 2-bromothiazole (B21250), one can synthesize 2-((trimethylsilyl)ethynyl)thiazole. wikipedia.orguni.lu A subsequent hydrolysis step using a mild base removes the trimethylsilyl (B98337) (TMS) protecting group to yield the reactive terminal alkyne, this compound. wikipedia.orguni.luuni.lunih.gov

This same methodology can be extended to create monomers with even more ethynyl functionalities. By using starting materials like 2,4-dibromothiazole, it is possible to produce 2,4-diethynylthiazole (B571060), a molecule with two reactive sites for polymerization. wikipedia.orguni.lu This technique has been successfully used to prepare a wide range of polyethynyl aromatics, such as 1,3-diethynylbenzene, demonstrating its robustness and versatility. wikipedia.orguni.luuni.lu

Formation of Densely Cross-Linked Organic Networks

Once the polyethynyl aromatic monomers like this compound and 2,4-diethynylthiazole are synthesized, they serve as the foundational units for building densely cross-linked organic networks. wikipedia.orgnih.gov The strategy is to process these low-molecular-weight monomers through thermal, photochemical, or catalytic means. wikipedia.org This processing triggers the reactive ethynyl groups to undergo polymerization and cyclotrimerization reactions, forming an extensive network of strong carbon-carbon bonds. wikipedia.org The resulting materials are highly cross-linked organic solids characterized by a high atom fraction of carbon. wikipedia.orguni.lunih.gov The goal of this approach is to create materials that possess high thermal stability and a significant degree of hardness, properties directly related to the high density of strong, directed bonds within the network structure. wikipedia.org

Development of Materials with Tailored Electronic Properties

Research has indicated that thiazole-based compounds can be utilized to develop new materials with specific electronic functionalities. nih.gov By strategically designing polymers and networks containing the this compound moiety, it is possible to tune properties such as conductivity, and bandgap. This makes them potential candidates for applications in organic electronics, where precise control over electronic behavior is paramount.

Development of Materials with Specific Optical Properties

The same structural features that enable the tailoring of electronic properties also allow for the control of optical characteristics. The extended conjugation provided by the polymerization of ethynyl groups leads to materials that can interact with light in specific ways. Materials derived from ethynylthiazole compounds may be developed to have specific optical properties. nih.gov

The absorption and emission of light are intrinsically linked to the electronic structure of a material. uni.lu By varying the length of conjugation and the specific arrangement of the this compound units within a polymer or network, scientists can engineer materials that absorb or emit light at desired wavelengths. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Integration into Liquid Crystalline Systems

The rigid, rod-like structure of molecules containing the ethynylthiazole unit makes them suitable for integration into liquid crystalline systems. Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, and their behavior is highly dependent on the shape and intermolecular interactions of their constituent molecules.

Patent literature discloses the use of ethynylthiazole derivatives within liquid crystalline mediums, suggesting their role in modulating the properties of these systems. The incorporation of such rigid components can influence the phase transition temperatures, orientational order, and anisotropic properties of the liquid crystal phase. This allows for the development of advanced liquid crystal materials with enhanced performance for displays and other electro-optical applications.

Biological Activity and Medicinal Chemistry Research of 2 Ethynylthiazole Derivatives

Evaluation of Antimicrobial Activities

Derivatives of 2-ethynylthiazole have been the subject of extensive research to evaluate their effectiveness against a variety of microbial pathogens, including bacteria and fungi.

Activity against Gram-Positive Bacterial Strains

Several studies have highlighted the potent antibacterial activity of this compound derivatives against Gram-positive bacteria. For instance, some thiazole-quinolinium derivatives have demonstrated the ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org These compounds were found to disrupt bacterial cell division by stimulating FtsZ polymerization, a crucial protein in bacterial cytokinesis. rsc.org Another study reported that certain thiazole (B1198619) derivatives exhibited moderate to good activity against Staphylococcus aureus and Bacillus cereus. mdpi.combiointerfaceresearch.com Specifically, a 4-F-phenyl derivative was found to be a selective inhibitor of Gram-positive bacteria. biointerfaceresearch.com Research has also shown that some 2,4,5-trisubstituted thiazole derivatives are effective against Bacillus subtilis, with some compounds being twice as active as the standard drug ampicillin. kau.edu.sa

The following table provides a summary of the minimum inhibitory concentrations (MIC) of selected thiazole derivatives against Gram-positive bacteria.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole-quinolinium derivative 4a4 | MRSA | Not Specified | rsc.org |

| Thiazole-quinolinium derivative 4b4 | VRE | Not Specified | rsc.org |

| Thiazole derivative 3 | S. aureus | 230-700 | mdpi.com |

| 4-F-phenyl derivative 11 | S. aureus | Not Specified | biointerfaceresearch.com |

| 4-F-phenyl derivative 11 | B. cereus | Not Specified | biointerfaceresearch.com |

| Thiazole derivative 6f | B. subtilis | Not Specified | kau.edu.sa |

| Thiazole derivative 12f | B. subtilis | Not Specified | kau.edu.sa |

Activity against Gram-Negative Bacterial Strains

The efficacy of this compound derivatives against Gram-negative bacteria has also been investigated. Some thiazole-quinolinium derivatives have shown activity against Escherichia coli, including NDM-1 producing strains. rsc.org Other studies have reported moderate activity of certain thiazole derivatives against E. coli and Salmonella Typhimurium. mdpi.comnih.gov For example, one compound exhibited an MIC/MBC of 0.17/0.23 mg/mL against E. coli. mdpi.com However, some derivatives, such as a 4-F-phenyl derivative, did not show any inhibition against E. coli and S. typhimurium. biointerfaceresearch.com The mechanism of action for some of these compounds is believed to be the inhibition of the E. coli MurB enzyme. mdpi.com

The table below summarizes the activity of selected thiazole derivatives against Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | MIC/MBC (mg/mL) | Reference |

| Thiazole-quinolinium derivatives | E. coli (including NDM-1) | Not Specified | rsc.org |

| Thiazole derivative 4 | E. coli | 0.17/0.23 | mdpi.com |

| Thiazole derivative 3 | S. Typhimurium | 0.23-0.7/0.47-0.94 | mdpi.com |

Antifungal Activity Assessment

Several this compound derivatives have demonstrated promising antifungal properties. mdpi.com Studies have shown that these compounds can be particularly effective against various Candida species. For instance, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov The mechanism of their antifungal action is thought to involve the disruption of the fungal cell wall and/or cell membrane. nih.gov Another study found that some thiazole derivatives had better antifungal activity than antibacterial activity, with MICs in the range of 0.06–0.47 mg/mL. mdpi.com The inhibition of 14a-lanosterol demethylase is a proposed mechanism for their antifungal action. mdpi.com

The following table presents the antifungal activity of selected thiazole derivatives.

| Compound/Derivative | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |

| Thiazole derivative 9 | Candida spp. | 0.06–0.23 | 0.11–0.47 | mdpi.com |

| Thiazole derivative 8 | Candida spp. | 0.08–0.23 | 0.11–0.47 | mdpi.com |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans | 0.008-7.81 (µg/mL) | 0.015-31.25 (µg/mL) | nih.govnih.gov |

Investigations into Anticancer Efficacy

The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death.

Cytotoxic Activity against Human Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. mdpi.com One particular compound, 4c, was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com Other research has also highlighted the cytotoxic potential of thiazole derivatives against HCT-116 (colon cancer) cells. ajol.info For example, certain glycyrrhetinic acid derivatives incorporating a thiazole moiety showed promising cytotoxic effects against HCT-116 cells. ajol.info

The table below summarizes the in vitro cytotoxic activity of selected thiazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| Compound 4c | HepG2 | 7.26 ± 0.44 | mdpi.com |

| Compound 4a | MCF-7 | 12.7 ± 0.77 | mdpi.com |

| Compound 4a | HepG2 | 6.69 ± 0.41 | mdpi.com |

| Compound 4b | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| Compound 4b | HepG2 | 51.7 ± 3.13 | mdpi.com |

| Compound 5 | MCF-7 | 28.0 ± 1.69 | mdpi.com |

| Compound 5 | HepG2 | 26.8 ± 1.62 | mdpi.com |

Induction of Programmed Cell Death Mechanisms

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of early and late apoptotic cells in the MCF-7 cancer cell line. mdpi.com This compound was also shown to upregulate the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic Bcl-2 gene. mdpi.comfrontiersin.org Another study on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated the activation of both intrinsic and extrinsic apoptotic pathways, evidenced by increased activity of caspases 3/7, 8, 9, and 10. mdpi.com Furthermore, some bis-thiazole derivatives have been shown to activate the mitochondrial-dependent apoptosis pathway by upregulating pro-apoptotic genes like bax and puma and downregulating the anti-apoptotic Bcl-2 gene. frontiersin.org

Selective Ferroptosis Induction through Glutathione (B108866) Peroxidase 4 (GPX4) Inhibition

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has been identified as a promising strategy for cancer therapy. researchgate.netmdpi.com A key regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from peroxidative damage. researchgate.netmdpi.comresearchgate.net Inhibition of GPX4 leads to an increase in lipid reactive oxygen species (ROS) and subsequent cell death. ohiolink.edu

Derivatives of this compound have been identified as potent inducers of ferroptosis through the inhibition of GPX4. researchgate.netresearchgate.net A class of compounds known as CETZOLEs, which feature a 4-cyclopentenyl-2-ethynylthiazole skeleton, have been shown to block cystine uptake, leading to glutathione (GSH) depletion, increased cellular ROS, and lipid peroxidation. researchgate.net The this compound moiety within these molecules acts as a warhead, targeting and covalently modifying proteins involved in reductive homeostasis, with GPX4 being a prominent target. ohiolink.eduresearchgate.net Chemoproteomic analysis has confirmed that the this compound electrophile is crucial for the ferroptotic activity of these compounds. researchgate.netresearchgate.net

Further research led to the development of a highly selective GPX4 inhibitor, (R)-9i, which incorporates a This compound-4-carboxamide (B13950179) as the electrophilic warhead. nih.gov This compound demonstrated potent cytotoxicity against cancer cell lines and a high ferroptosis selectivity index. nih.gov The direct interaction and stabilization of GPX4 by (R)-9i were confirmed by cellular thermal shift assay (CETSA). nih.gov

Design of Cysteine-Targeting Electrophilic Warheads

The this compound moiety serves as a tunable electrophilic warhead that can covalently react with nucleophilic residues in target proteins, particularly cysteine. researchgate.netnih.gov This covalent modification is a key aspect of the mechanism of action for many this compound derivatives. The electrophilicity of the alkyne at the 2-position of the thiazole ring is crucial for its biological activity. researchgate.netnih.gov

Density functional theory (DFT) calculations and NMR kinetic studies have demonstrated that these heterocyclic electrophiles are capable of undergoing thiol addition, a prerequisite for their cytotoxic effects. researchgate.netnih.gov The reactivity of these warheads can be tuned, allowing for the development of targeted covalent inhibitors with improved selectivity and reduced off-target effects. researchgate.netnih.gov This approach is a departure from the traditional view of covalent inhibitors as liabilities, highlighting the potential for designing highly specific therapeutic agents. nih.gov

The incorporation of these tunable electrophilic warheads into various pharmacophores has led to the generation of highly cytotoxic agents. For example, the analogue BCP-T.A, which features a 2-alkynylthiazole moiety, exhibits low nanomolar IC50 values in ferroptosis-sensitive cell lines. acs.org

Development of Hybrid Molecules for Dual Mechanism Action (e.g., Ferroptosis-HDAC Inhibitors)

To address the challenge of drug resistance in cancer, researchers have explored the development of hybrid molecules that can simultaneously target multiple cellular pathways. One such approach involves combining the ferroptosis-inducing properties of this compound with the activity of histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDAC inhibitors are a class of anticancer agents that can induce apoptosis. nih.gov

By combining the pharmacophores of a CETZOLE molecule and the HDAC inhibitor SAHA, a first-in-class dual-mechanism hybrid molecule was designed. researchgate.netnih.gov These hybrids are capable of inducing both ferroptosis and inhibiting HDAC proteins. researchgate.netnih.gov Biological assays confirmed the involvement of both mechanisms in the cytotoxicity of these compounds. nih.gov For instance, the hybrid analogue HY-1 demonstrated a potent cytotoxic profile with GI50 values as low as 20 nM in cancer cell lines. nih.gov This dual-action approach holds the potential for enhanced cytotoxicity and may help to overcome resistance to single-agent therapies. nih.gov

Anti-Inflammatory Activity Assessments

In addition to their anticancer properties, this compound derivatives have been investigated for their anti-inflammatory activities.

In vivo and In vitro Models of Inflammation

The anti-inflammatory potential of this compound derivatives has been evaluated using various experimental models. In vivo studies have utilized the carrageenan-induced mouse paw edema model, a standard method for assessing acute inflammation. researchgate.net In this model, several acetylene (B1199291) derivatives of thiazole demonstrated good anti-inflammatory activity. researchgate.net

In vitro assessments have often involved measuring the inhibition of pro-inflammatory cytokine production in cell lines. For example, some thiazole derivatives have been shown to inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org

Inhibition of Lipoxygenase Activity

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.com Inhibition of LOX is therefore a key target for anti-inflammatory drug development. Several studies have shown that this compound derivatives can inhibit lipoxygenase activity. researchgate.netresearchgate.net

In one study, two synthesized acetylene derivatives of thiazole were found to inhibit soybean lipoxygenase. researchgate.netresearchgate.net Another novel 4-piperidone-based thiazole derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), was shown to significantly inhibit lipoxygenase with an IC50 of 26.65 ± 0.16 μM. healthbiotechpharm.org The inhibition of the lipoxygenase pathway is suggested to contribute to the antiplatelet aggregation effects of this compound. healthbiotechpharm.org The development of dual cyclooxygenase (COX)/LOX inhibitors is an active area of research aiming to produce safer anti-inflammatory drugs. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies have provided valuable insights into the chemical features required for their biological activities.

For the anti-inflammatory activity of acetylene derivatives of thiazole, SAR studies have been conducted, although detailed quantitative relationships are not always established. researchgate.netresearchgate.net For instance, the nature and position of substituents on the thiazole ring and the ethynyl (B1212043) group can significantly influence the anti-inflammatory and lipoxygenase inhibitory activities. researchgate.net

In the context of ferroptosis induction, SAR studies of CETZOLE analogs have been conducted to identify highly potent covalently-binding ferroptosis inducers. ohiolink.edu These studies revealed that the this compound moiety is the essential "warhead" for targeting proteins involved in reductive homeostasis, including GPX4. ohiolink.edu Elimination of the cyclopentene (B43876) ring from the original CETZOLE structure did not significantly affect cytotoxicity, highlighting the importance of the 2-alkynylthiazole fragment. nih.gov Further optimization of the this compound-4-carboxamide scaffold led to the discovery of (R)-9i with significantly improved potency and selectivity as a GPX4 inhibitor. nih.gov

The development of hybrid ferroptosis-HDAC inhibitors also relied on SAR. By systematically modifying the linker and the cap group of the hybrid molecules, researchers were able to modulate the cytotoxic profile and the dual-mechanism of action. nih.gov

Impact of Thiazole Ring Modifications on Biological Activity and Selectivity

Modifications to the thiazole ring of this compound derivatives have a significant impact on their biological activity and selectivity. The thiazole ring itself is a key contributor to the biological effects of these compounds. smolecule.com Alterations at various positions of the ring can lead to a diverse range of pharmacological activities, including antimicrobial and anticancer effects. smolecule.com

Structure-activity relationship (SAR) studies have been instrumental in understanding how different substituents on the thiazole ring influence biological outcomes. For instance, in a series of hydrazine-thiazole derivatives, the presence of alkylic or arylic substituents on the thiazole ring was evaluated for their inhibitory activity against rat liver mitochondria monoamine oxidase (MAO). researchgate.net The study found that a 4-methyl group on the thiazole nucleus, in combination with a piperonyl moiety, resulted in the highest inhibitory activity. researchgate.net This highlights the importance of specific substitution patterns on the thiazole ring for achieving desired biological effects.

The introduction of various functional groups at different positions of the thiazole ring allows for the fine-tuning of a compound's properties. For example, the synthesis of 2,4-disubstituted thiazole derivatives has been explored to evaluate their anti-inflammatory activity. researchgate.net Similarly, the development of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole and 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives has been pursued to investigate their antimicrobial potential. mdpi.comnih.gov These examples underscore the versatility of the thiazole ring as a template for generating diverse chemical libraries with a wide range of biological activities.

Influence of Ethynyl Substitution on Pharmacokinetic Modulators (e.g., Lipophilicity, Bioavailability)

The ethynyl group at the 2-position of the thiazole ring plays a crucial role in modulating the pharmacokinetic properties of these derivatives, significantly influencing their lipophilicity and potential bioavailability. The presence of the ethynyl group generally enhances the lipophilicity of the molecule. smolecule.com This increased lipophilicity can lead to improved membrane permeability, a key factor for oral absorption and bioavailability. smolecule.comnih.gov

Studies on ethynylthiazole derivatives have shown a correlation between lipophilicity and biological activity. For instance, in a series of anti-inflammatory ethynylthiazoles, the lipophilicity values were found to parallel the observed biological activity. nsc.ru Specifically, a phenyl-substituted ethynylthiazole derivative exhibited higher activity compared to its pyridine (B92270) analogue, which was consistent with its higher lipophilicity. nsc.ru

The ethynyl group also provides a handle for further chemical modifications that can be used to optimize pharmacokinetic properties. It can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, allowing for the synthesis of a wide array of derivatives with potentially improved pharmacokinetic profiles. smolecule.com

However, the relationship between ethynyl substitution and pharmacokinetics is not always straightforward. While increased lipophilicity can be beneficial, it doesn't solely determine bioavailability. Other factors, such as metabolic stability and solubility, also play critical roles. The development of fluorine-18 (B77423) labeled PET tracers incorporating a 2-(fluoromethyl)-4-(ethynyl)thiazole core highlights the ongoing efforts to understand and optimize the in vivo behavior of these compounds. ethz.ch

Correlation of Chemical Structure with Inhibitory Activity against Specific Biological Targets (e.g., Monoamine Oxidase)

The chemical structure of this compound derivatives is intricately linked to their inhibitory activity against specific biological targets. Structure-activity relationship (SAR) studies have been pivotal in elucidating these correlations and guiding the design of more potent and selective inhibitors.

One notable target for this compound derivatives is monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Research on hydrazine-thiazole derivatives has demonstrated that the nature of substituents on the thiazole ring significantly influences their MAO inhibitory activity. researchgate.net Specifically, derivatives with a 4-methyl group on the thiazole ring showed enhanced inhibitory potential. researchgate.net This suggests that the steric and electronic properties of substituents at this position are critical for effective interaction with the enzyme's active site. The study established a relationship between inhibitory activity and hydrophobic, electronic, and steric parameters of the substituents. researchgate.net

Beyond MAO, this compound derivatives have been investigated as inhibitors of other enzymes. For instance, certain derivatives have shown inhibitory activity against soybean lipoxygenase, an enzyme involved in the inflammatory pathway. researchgate.netnsc.ru The inhibitory potency was found to be dependent on the specific substituents attached to the ethynyl and thiazole moieties. nsc.ru

Furthermore, 2-substituted-ethynylthiazole derivatives have been explored as inhibitors of phosphodiesterase 10A (PDE10A) and fatty acid amide hydrolase (FAAH), indicating the broad potential of this chemical scaffold. justia.comgoogle.com In the context of cancer therapy, a novel ferroptosis inducer, CETZOLE, utilizes a this compound moiety as a "warhead" to target intracellular proteins, including glutathione peroxidase 4 (GPX4). ohiolink.edu A highly potent GPX4 inhibitor, (R)-9i, was developed through further screening of the electrophilic warhead and structure-based optimization. acs.org This compound demonstrated significant cytotoxicity against cancer cells and inhibited tumor growth in a mouse model. acs.org

The following table summarizes the inhibitory activity of selected this compound derivatives against various biological targets.

| Derivative Class | Target Enzyme | Key Structural Features for Activity |

| Hydrazine-thiazoles | Monoamine Oxidase (MAO) | 4-methyl group on the thiazole ring. researchgate.net |

| Ethynylthiazoles | Soybean Lipoxygenase | Phenyl substitution on the ethynyl group. nsc.ru |

| 2-substituted-ethynylthiazoles | Phosphodiesterase 10A (PDE10A) | Specific substitution patterns on the ethynyl and thiazole moieties. justia.com |

| 2-substituted-ethynylthiazoles | Fatty Acid Amide Hydrolase (FAAH) | Specific substitution patterns on the ethynyl and thiazole moieties. google.com |

| CETZOLE analogues | Glutathione Peroxidase 4 (GPX4) | This compound moiety acts as an electrophilic warhead. ohiolink.eduacs.org |

Molecular Mechanism of Action Investigations

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with biological macromolecules, their effects on cellular pathways, and their potential for off-target interactions.

Binding Affinity Studies with Enzymes, Receptors, and Transport Proteins

Investigating the binding affinity of this compound derivatives to their biological targets provides insight into their potency and mechanism of action. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of these compounds. smolecule.com

For instance, a novel GPX4 inhibitor, (R)-9i, which contains a this compound-4-carboxamide warhead, was found to have a strong binding affinity for GPX4 with a dissociation constant (KD) of 20.4 nM. acs.org The cellular thermal shift assay (CETSA) further confirmed that (R)-9i could stabilize GPX4. acs.org

Modifications to the thiazole ring can significantly alter the binding interactions of these derivatives with enzymes, receptors, and transport proteins, leading to variations in biological activity. smolecule.com For example, in the development of xanthine (B1682287) oxidase (XO) inhibitors based on a thiazolidine-2-thione scaffold, molecular docking studies revealed that a phenyl-sulfonamide group was crucial for binding to the active site of the enzyme. plos.org Although not a this compound, this study highlights the importance of specific functional groups in mediating binding affinity.

The prediction of biological activity spectra using programs like PASS (Prediction of Activity Spectra for Substances) can also guide the design of compounds with desired binding characteristics. For ethynylthiazoles, PASS has been used to predict inhibitory activity against lipoxygenase and antagonistic activity against leukotrienes, which was later confirmed by experimental findings. nsc.ru

Analysis of Selective Inhibitory Effects on Disease Pathways

The selective inhibition of specific disease pathways is a key goal in drug discovery. Research has shown that this compound derivatives can selectively target pathways implicated in various diseases.

In cancer research, a novel small molecule named CETZOLE, which features a this compound moiety, has been identified as an inducer of ferroptosis, a non-apoptotic cell death mechanism. ohiolink.edu CETZOLE targets and inhibits several antioxidant-related proteins, including GPX4 and the cystine/glutamate (B1630785) antiporter (system Xc-), leading to the accumulation of lipid reactive oxygen species and subsequent cell death. ohiolink.edu This selective induction of ferroptosis in cancer cells presents a promising therapeutic strategy. Further structure-activity relationship studies have led to the discovery of CETZOLE analogs that are highly potent and covalently-binding ferroptosis inducers. ohiolink.edu

In the context of inflammation, ethynylthiazole derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the arachidonic acid metabolic pathway, which is crucial in the pathophysiology of inflammation. nsc.ru By inhibiting this enzyme, these compounds can reduce the production of pro-inflammatory mediators.

The ability to fine-tune the structure of this compound derivatives allows for the development of compounds with high selectivity for their intended targets, thereby minimizing off-target effects and improving their therapeutic index.

Understanding Off-Target Interactions

While designing drugs for high selectivity is a primary objective, understanding potential off-target interactions is equally important for predicting and mitigating adverse effects. The this compound scaffold, due to its reactive nature, has the potential to interact with multiple biological targets.

In the case of the ferroptosis inducer CETZOLE, while GPX4 and system Xc- have been identified as primary targets, the this compound "warhead" has been shown to target several intracellular reductive homeostasis-related proteins. ohiolink.edu Qualitative proteomic studies using molecular probes have identified several anti-ROS proteins as targets of CETZOLE. ohiolink.edu

Furthermore, hybrid molecules combining the α,β-unsaturated keto-imidazole moiety with the this compound moiety have been developed, resulting in compounds that exhibit characteristics of both apoptosis and ferroptosis. ohiolink.edu This suggests that the this compound component can contribute to a broader range of cellular effects beyond its primary intended mechanism.

A comprehensive assessment of the selectivity profile of this compound derivatives is crucial. This involves screening them against a panel of receptors, enzymes, and ion channels to identify any unintended interactions. For example, studies on other heterocyclic compounds have utilized tools like the SwissADME database to predict interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism and can be a source of off-target effects. frontiersin.org A thorough understanding of these off-target interactions is essential for the safe and effective development of this compound-based therapeutics.

Theoretical and Computational Chemistry Investigations of 2 Ethynylthiazole

Molecular Modeling and Simulation

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For 2-ethynylthiazole, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, yielding a trajectory that describes the positions and velocities of the atoms as a function of time. frontiersin.orgnih.gov

Analysis of the MD trajectory allows for the exploration of the conformational landscape of this compound. This involves identifying the most stable conformations (low-energy states) and the transitions between them. Key parameters analyzed include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule. frontiersin.orgnih.gov Cluster analysis of the simulation trajectories can further group similar conformations, providing a clearer picture of the dominant shapes the molecule adopts. frontiersin.org

Furthermore, MD simulations are instrumental in studying the interactions between this compound and other molecules. nih.gov This is particularly relevant for understanding its biological activity, as it can simulate the binding process of the molecule to a protein target. By analyzing the non-bonded interactions, such as hydrogen bonds and van der Waals forces, researchers can identify key residues involved in the binding process and elucidate the mechanism of interaction at an atomic level. nih.govmdpi.com The insights gained from these simulations can guide the design of more potent and selective derivatives. nih.gov

Potential Energy Surface Mapping and Energy Minimization Studies